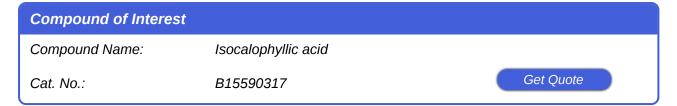


Spectroscopic and Mechanistic Insights into Isocalophyllic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of **Isocalophyllic acid**, a natural product isolated from Calophyllum inophyllum. The document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles, outlines the experimental protocols for its characterization, and visualizes its role in relevant biological signaling pathways.

Spectroscopic Data of Isocalophyllic Acid

Isocalophyllic acid (C₂₅H₂₄O₆, MW: 420.45 g/mol) is a complex coumarin derivative that has garnered interest for its biological activities. Precise structural elucidation is paramount for understanding its function and for any potential therapeutic development. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry data for **Isocalophyllic acid**.

Table 1: ¹H NMR Spectroscopic Data for Isocalophyllic Acid



Position	Chemical Shift (δ, ppm)	Multiplicity
H-3'	0.821	S
H-4'	0.88	S
H-5'	1.09	q
H-2	1.17	d
H-3	1.133	q
Aromatic H	7.26	m
H-1"	6.45	d
H-6	6.31	d
H-5"	5.38	dd
H-4	4.59	q
H-1'	2.53	m

Data interpreted from a compound with a molecular weight of 420 isolated from Calophyllum inophyllum, presumed to be **Isocalophyllic acid** or a closely related isomer.[1]

Table 2: ¹³C NMR Spectroscopic Data for Isocalophyllic Acid



Position	Chemical Shift (δ, ppm)
C-4	202.68
C-2'	169.12
C-7	159.98
C-5	157.73
C-4a	149.42
C-2"	142.15
C-3"	129.97
C-4"	129.37
C-5"	128.15
C-6"	127.45
C-8a	121.65
C-8	116.44
C-6	109.63
C-10a	102.72
C-3	79.38
C-2	78.02
C-1'	77.90
C-3'	28.65
C-4'	28.22
C-5'	27.93
C-1"	16.55
C-6'	9.69



Data interpreted from a compound with a molecular weight of 420 isolated from Calophyllum inophyllum, presumed to be **Isocalophyllic acid** or a closely related isomer.[1]

Table 3: Mass Spectrometry Data for Isocalophyllic Acid

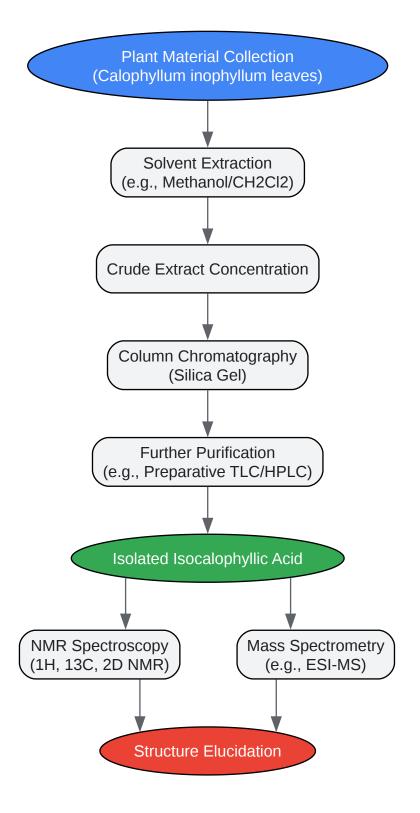
lon	m/z
[M-H] ⁻	419.2
[M]	420

Data interpreted from a compound with a molecular weight of 420 isolated from Calophyllum inophyllum, presumed to be **Isocalophyllic acid** or a closely related isomer.[1]

Experimental Protocols

The spectroscopic data presented were obtained following the isolation of **Isocalophyllic acid** from its natural source. The general experimental workflow for such a phytochemical investigation is outlined below.





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Fig. 1: General workflow for the isolation and characterization of **Isocalophyllic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The isolated compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard. Data acquisition and processing are performed using the spectrometer's standard software.

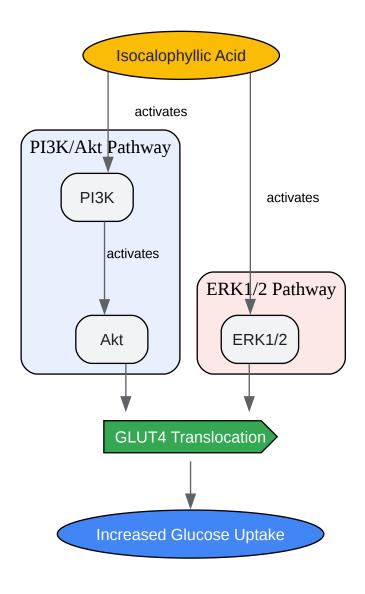
Mass Spectrometry (MS)

Mass spectral data is commonly obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole). The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source. The analysis can be performed in both positive and negative ion modes to determine the molecular weight and fragmentation pattern of the molecule.

Biological Activity and Signaling Pathway

A diastereomeric mixture of calophyllic acid and **isocalophyllic acid** has been shown to stimulate glucose uptake in skeletal muscle cells. This effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.





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Fig. 2: Signaling pathway of **Isocalophyllic acid** in stimulating glucose uptake.

The activation of both the PI3K/Akt and ERK1/2 pathways converges on the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane of skeletal muscle cells. This increased presence of GLUT4 at the cell surface facilitates the transport of glucose from the bloodstream into the cells, thereby lowering blood glucose levels. This mechanism of action suggests the potential of **Isocalophyllic acid** and related compounds as leads for the development of novel antidiabetic agents.



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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Isocalophyllic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590317#spectroscopic-data-of-isocalophyllic-acid-nmr-ms]

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